1-Propanol, 2-(hydroxyamino)-2-methyl-

Description

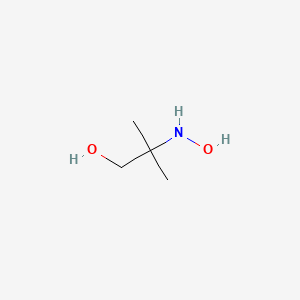

Structure

2D Structure

3D Structure

Properties

CAS No. |

4706-13-2 |

|---|---|

Molecular Formula |

C4H11NO2 |

Molecular Weight |

105.14 g/mol |

IUPAC Name |

2-(hydroxyamino)-2-methylpropan-1-ol |

InChI |

InChI=1S/C4H11NO2/c1-4(2,3-6)5-7/h5-7H,3H2,1-2H3 |

InChI Key |

HLRIZIGWJBFWMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)NO |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propanol, 2 Hydroxyamino 2 Methyl

Development of Contemporary Preparative Routes for 1-Propanol (B7761284), 2-(hydroxyamino)-2-methyl-

Contemporary synthetic strategies for preparing 1-Propanol, 2-(hydroxyamino)-2-methyl- would likely focus on the adaptation of well-known methods for the formation of the hydroxylamino group. The two most prominent and logical approaches are the controlled reduction of a corresponding nitro compound and the selective oxidation of the analogous primary amine.

Optimization of Established Synthetic Procedures

While specific established procedures for 1-Propanol, 2-(hydroxyamino)-2-methyl- are not prevalent, the optimization of analogous synthetic procedures for creating hydroxylamines can be theoretically applied. A primary route would be the partial reduction of 2-methyl-2-nitro-1-propanol (B147314). The key to this synthesis is the selection of a reducing agent and reaction conditions that favor the formation of the hydroxylamine (B1172632) over the amine.

Commonly used reducing agents for this type of transformation include zinc dust in the presence of ammonium (B1175870) chloride, or catalytic hydrogenation with a modified catalyst. Optimization of this process would involve screening various reducing agents, solvents, temperatures, and reaction times to maximize the yield of the desired hydroxylamino alcohol and minimize the over-reduction to 2-amino-2-methyl-1-propanol (B13486).

Table 1: Potential Reducing Agents and Conditions for the Synthesis of 1-Propanol, 2-(hydroxyamino)-2-methyl- from 2-methyl-2-nitro-1-propanol.

| Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Potential Outcome |

| Zinc (Zn) | Ammonium Chloride (NH₄Cl) | Water/Ethanol | 25-50 | Good selectivity for hydroxylamine. |

| Aluminum Amalgam (Al-Hg) | Water/Ether | 0-25 | Mild conditions, can be selective. | |

| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C) with modifier | Ethanol | 25 | Risk of over-reduction to amine. |

| Sodium Borohydride (NaBH₄) | Transition Metal Salt | Methanol | 0-25 | Can be tuned for selectivity. |

Exploration of Novel Synthetic Pathways

Novel synthetic pathways could explore the direct formation of the C-N bond with a hydroxylamino moiety. One such approach involves the reaction of a suitable electrophile at the C2 position with hydroxylamine. For instance, the ring-opening of 2-methyl-1,2-epoxypropane with hydroxylamine could theoretically yield the target compound. This reaction's regioselectivity would be a critical factor to control.

Another innovative approach could be the use of modern catalytic systems for the direct oxidation of 2-amino-2-methyl-1-propanol. The challenge in this route is to prevent over-oxidation to nitroso or nitro compounds. organic-chemistry.org Recent advancements in selective oxidation catalysis, potentially using metal-based catalysts in the presence of a mild oxidant, could offer a viable pathway. google.com

Precursor Design and Chemical Transformations in Synthesis

The successful synthesis of 1-Propanol, 2-(hydroxyamino)-2-methyl- is highly dependent on the strategic design and availability of suitable precursors. The chemical transformations to convert these precursors into the final product must be efficient and selective.

Strategic Utilization of Building Blocks for Hydroxylamino Alcohol Formation

The most logical precursor for the synthesis of 1-Propanol, 2-(hydroxyamino)-2-methyl- is 2-methyl-2-nitro-1-propanol. This nitro alcohol can be synthesized from the reaction of 2-nitropropane (B154153) with formaldehyde (B43269) in the presence of a base. google.comgoogle.com This reaction, a nitroaldol or Henry reaction, is a well-established method for forming β-nitro alcohols.

Alternatively, 2-amino-2-methyl-1-propanol is a readily available commercial chemical and serves as another key precursor for synthetic routes involving oxidation. chemicalbook.comdrugfuture.comnih.gov The synthesis of this amino alcohol is well-documented and often starts from 2-nitropropane. google.com

Table 2: Key Precursors and Their Synthetic Origin.

| Precursor | Starting Materials | Reaction Type |

| 2-methyl-2-nitro-1-propanol | 2-nitropropane, Formaldehyde | Nitroaldol (Henry) Reaction |

| 2-amino-2-methyl-1-propanol | 2-methyl-2-nitro-1-propanol | Reduction of nitro group |

Regioselective and Stereoselective Synthetic Approaches

The target molecule, 1-Propanol, 2-(hydroxyamino)-2-methyl-, possesses a chiral center at the C2 position. Therefore, stereoselective synthesis is a significant consideration for producing enantiomerically pure forms of the compound.

A potential stereoselective approach could involve the asymmetric reduction of a prochiral precursor, such as a corresponding ketoxime. However, the synthesis of such a precursor would be multi-step. A more direct approach would be the use of a chiral reducing agent or a chiral catalyst in the reduction of 2-methyl-2-nitro-1-propanol.

Regioselectivity is a key challenge in the proposed synthesis involving the ring-opening of 2-methyl-1,2-epoxypropane with hydroxylamine. Nucleophilic attack can occur at either C1 or C2 of the epoxide. To favor attack at the more substituted C2, reaction conditions would need to be carefully controlled, potentially using Lewis acid catalysis to activate the epoxide ring.

Mechanistic Elucidation of Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of 1-Propanol, 2-(hydroxyamino)-2-methyl-.

For the reduction of 2-methyl-2-nitro-1-propanol , the mechanism typically involves a series of single-electron transfers from the metal surface (like zinc) to the nitro group. This generates a nitroso intermediate, which is further reduced to the hydroxylamine. The presence of a proton source, such as ammonium chloride, is essential for the protonation steps. Over-reduction to the amine occurs if the reaction is not carefully controlled.

The oxidation of 2-amino-2-methyl-1-propanol to the hydroxylamine is a more complex process. The mechanism would likely involve the initial formation of an aminyl radical, which then reacts with an oxygen source. The choice of oxidant and catalyst is critical to control the oxidation state of the nitrogen atom and prevent the formation of byproducts.

In the reaction of a Grignard reagent with a nitroso compound , the mechanism is believed to involve a nucleophilic attack of the Grignard reagent on the nitrogen atom of the nitroso group. researchgate.net This forms an intermediate that, upon workup, yields the hydroxylamine. This pathway offers a direct method for C-N bond formation. rsc.org

Investigation of Reaction Intermediates and Transition States

The synthesis of a hydroxylamine derivative such as 1-Propanol, 2-(hydroxyamino)-2-methyl- would likely proceed through the reduction of a corresponding nitro compound, 2-methyl-2-nitro-1-propanol. The investigation into this synthetic route would involve the characterization of key intermediates.

A plausible pathway involves the controlled reduction of the nitro group. In such a reaction, various intermediates could be formed depending on the reducing agent and reaction conditions. For instance, the reduction could proceed through a nitroso intermediate (2-methyl-2-nitroso-1-propanol). The transition states in this multi-step reduction would involve changes in the geometry and electronic structure of the nitrogen center as it progresses from the nitro (NO₂) group to the nitroso (NO) group and finally to the hydroxyamino (NHOH) group.

Computational chemistry methods, such as Density Functional Theory (DFT), would be instrumental in modeling these transition states. These studies could elucidate the energy barriers for each step, helping to identify the rate-determining step and optimize reaction conditions to favor the formation of the desired hydroxylamine product while minimizing over-reduction to the corresponding amine (2-Amino-2-methyl-1-propanol).

Kinetic Studies in Key Synthetic Steps

Kinetic analysis of the key synthetic steps is crucial for process optimization and ensuring the selective formation of 1-Propanol, 2-(hydroxyamino)-2-methyl-. A primary focus would be the reduction of 2-methyl-2-nitro-1-propanol.

The rate of this reaction would depend on several factors:

Concentration of Reactants: The nitro compound and the reducing agent.

Temperature: Higher temperatures generally increase reaction rates but may decrease selectivity.

Catalyst: The type and concentration of the catalyst, if used.

Solvent: The polarity and protic nature of the solvent can influence reaction kinetics.

Kinetic studies would involve monitoring the concentration of the reactant, intermediate (e.g., the nitroso compound), and the final product over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). From this data, the rate law, rate constants, and activation energy for the reaction can be determined. This information is vital for scaling up the synthesis from a laboratory to an industrial setting, ensuring both efficiency and control over the final product distribution.

Sustainable and Efficient Synthesis Approaches

Modern chemical synthesis places a strong emphasis on sustainability and efficiency. The production of 1-Propanol, 2-(hydroxyamino)-2-methyl- can be designed to align with these principles through the application of green chemistry and advanced catalytic methods.

Implementation of Green Chemistry Principles in 1-Propanol, 2-(hydroxyamino)-2-methyl- Production

The twelve principles of green chemistry provide a framework for developing more environmentally benign chemical processes. unibo.ituniroma1.it

Key Green Chemistry Principles and Their Application:

| Principle | Application in the Synthesis of 1-Propanol, 2-(hydroxyamino)-2-methyl- |

| Prevention | Designing the synthesis to minimize waste generation rather than treating it after formation. |

| Atom Economy | Choosing synthetic routes that maximize the incorporation of all materials used into the final product. For example, catalytic reduction pathways are often superior to stoichiometric ones. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. This includes selecting safer reducing agents and solvents. |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of auxiliary substances like solvents. If solvents are necessary, greener alternatives such as water, ethanol, or supercritical fluids should be considered. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy requirements. Catalytic methods can often lower the activation energy, allowing for milder reaction conditions. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources where technically and economically feasible. |

| Catalysis | Utilizing catalytic reagents over stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. |

Catalytic Methods for Enhanced Reaction Efficiency

Catalysis is a cornerstone of green chemistry and efficient synthesis. For the reduction of 2-methyl-2-nitro-1-propanol to 1-Propanol, 2-(hydroxyamino)-2-methyl-, catalytic hydrogenation is a promising approach.

Potential Catalytic Systems:

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. This allows for easy separation and recycling of the catalyst.

Supported Metal Catalysts: Metals like Palladium (Pd), Platinum (Pt), or Nickel (Ni) supported on materials like activated carbon, alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂) are commonly used for nitro group reductions. The selectivity towards the hydroxylamine can be controlled by modifying the catalyst with additives or by carefully controlling reaction parameters like hydrogen pressure and temperature.

Raney Nickel: A finely powdered nickel catalyst, is also effective for such reductions. researchgate.net

Homogeneous Catalysts: These catalysts are in the same phase as the reactants. While separation can be more challenging, they often offer higher selectivity and activity under milder conditions.

Table of Potential Catalysts and Conditions:

| Catalyst System | Support/Ligand | Typical Conditions | Advantages |

| Palladium on Carbon (Pd/C) | Activated Carbon | Low H₂ pressure, ambient temp. | High activity, good selectivity, widely available. |

| Platinum(IV) oxide (PtO₂) | - | H₂ atmosphere, various solvents. | Effective for a wide range of reductions. |

| Raney Nickel | - | H₂ atmosphere, often in ethanol. | Cost-effective, highly active. |

Research in this area would focus on developing a catalytic system that provides high yield and selectivity for 1-Propanol, 2-(hydroxyamino)-2-methyl-, operates under mild, energy-efficient conditions, and utilizes a catalyst that is recyclable and environmentally benign.

Chemical Reactivity and Transformation Mechanisms of 1 Propanol, 2 Hydroxyamino 2 Methyl

Reactivity of the Hydroxylamino Moiety

The hydroxylamino group (-NHOH) is a versatile functional group capable of undergoing a range of transformations, including oxidation, reduction, and reactions where it can act as either an electrophile or a nucleophile.

Investigations into Oxidation and Reduction Processes of the N-OH Group

The nitrogen-oxygen bond in the hydroxylamino group is susceptible to both oxidation and reduction, leading to various nitrogen-containing compounds.

Oxidation Processes:

The oxidation of N,N-disubstituted hydroxylamines is a common method for the synthesis of nitrones. chimia.chresearchgate.net In the case of 1-Propanol (B7761284), 2-(hydroxyamino)-2-methyl-, oxidation would be expected to yield a nitrone. The regioselectivity of this oxidation can be influenced by the choice of oxidizing agent. chimia.ch Common reagents used for the oxidation of hydroxylamines include manganese dioxide (MnO2), lead dioxide (PbO2), and sodium hypochlorite (B82951) (NaOCl). chimia.chresearchgate.net

Expected Oxidation Product: The oxidation of 1-Propanol, 2-(hydroxyamino)-2-methyl- would likely lead to the formation of the corresponding nitrone, N-(2-hydroxy-1,1-dimethylethyl)methanimine oxide.

Reduction Processes:

The N-OH bond of hydroxylamines can be reduced to the corresponding amine. This transformation can be achieved using various reducing agents. The reduction of oxime ethers, which are structurally related to hydroxylamines, is a well-established method for synthesizing N,O-disubstituted hydroxylamines and can be complicated by the potential for cleavage of the N-O bond. nih.gov Catalytic hydrogenation or the use of hydride reagents are common methods for such reductions. nih.gov

Expected Reduction Product: Reduction of the hydroxylamino group in 1-Propanol, 2-(hydroxyamino)-2-methyl- would yield 2-amino-2-methyl-1-propanol (B13486).

| Transformation | Reagent Class | Expected Product |

|---|---|---|

| Oxidation | Metal Oxides (e.g., MnO₂, PbO₂) | Nitrone |

| Reduction | Catalytic Hydrogenation, Hydride Reagents | Amine |

Electrophilic and Nucleophilic Reactions Involving the Hydroxylamine (B1172632) Functionality

The hydroxylamine group exhibits dual reactivity, capable of acting as both a nucleophile and, under certain conditions, a precursor to an electrophilic species.

Nucleophilic Reactions:

Hydroxylamines are known to be potent nucleophiles. The nitrogen atom, with its lone pair of electrons, is typically the center of nucleophilicity. They can participate in conjugate addition reactions to α,β-unsaturated carbonyl compounds. nih.gov

Electrophilic Reactions:

While hydroxylamine itself is primarily nucleophilic, derivatization can lead to species that act as electrophilic aminating agents. For instance, O-acyl hydroxylamines can be used in copper-catalyzed reactions for the synthesis of tertiary and secondary amines. organic-chemistry.org

Reactions of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) in 1-Propanol, 2-(hydroxyamino)-2-methyl- can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. The presence of the sterically bulky tertiary carbon and the neighboring hydroxylamino group may influence the reactivity of this primary alcohol.

Pathways for Esterification and Etherification

Esterification:

The conversion of alcohols to esters is a fundamental reaction in organic synthesis. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com However, for sterically hindered alcohols, this method can be inefficient. researchgate.net Alternative methods for the esterification of sterically hindered alcohols include the use of more reactive acylating agents like acid anhydrides or acid chlorides, often in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). rsc.org

Potential Esterification Pathways:

Fischer Esterification: Reaction with a carboxylic acid and an acid catalyst (e.g., H₂SO₄). masterorganicchemistry.com

Acylation with Acid Anhydrides/Chlorides: Use of reagents like acetic anhydride (B1165640) or benzoyl chloride, often with a base like pyridine (B92270) or a catalyst like DMAP. rsc.org

Etherification:

The formation of ethers from alcohols can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Acid-catalyzed etherification is also possible, particularly with agents like 1,2-dimethoxyethane. masterorganicchemistry.com

Potential Etherification Pathways:

Williamson Ether Synthesis: Formation of the sodium alkoxide with a strong base (e.g., NaH) followed by reaction with an alkyl halide (e.g., methyl iodide).

Acid-Catalyzed Etherification: Reaction with a suitable etherifying agent in the presence of an acid catalyst. masterorganicchemistry.com

| Reaction | Reagents | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Esterification | Acid Anhydride/Chloride, Base/Catalyst | Ester |

| Etherification | Base, Alkyl Halide | Ether |

| Etherification | Etherifying Agent, Acid Catalyst | Ether |

Selective Oxidation and Derivatization Strategies

Selective Oxidation:

The selective oxidation of a primary alcohol to an aldehyde or a carboxylic acid is a common transformation. "Weak" oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage. nih.gov "Strong" oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will generally oxidize a primary alcohol to a carboxylic acid. nih.gov The presence of the hydroxylamino group, which is also susceptible to oxidation, presents a challenge for selectivity. However, methods for the selective oxidation of alcohols in the presence of amines have been developed. researchgate.net

Potential Oxidation Products:

Aldehyde: Using a mild oxidizing agent (e.g., PCC).

Carboxylic Acid: Using a strong oxidizing agent (e.g., KMnO₄).

Derivatization:

Derivatization of the alcohol group is often performed for analytical purposes, such as gas chromatography (GC), to increase the volatility and thermal stability of the analyte. researchgate.net Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common technique to convert the hydroxyl group into a silyl (B83357) ether. researchgate.net

Common Derivatizing Agents for Alcohols:

MSTFA (for trimethylsilyl (B98337) ethers)

MTBSTFA (for tert-butyldimethylsilyl ethers)

Intramolecular and Intermolecular Reaction Pathways

The presence of both a hydroxylamino and a primary alcohol group in the same molecule opens up possibilities for intramolecular and intermolecular reactions.

Intramolecular Reactions:

As a γ-amino alcohol analog, 1-Propanol, 2-(hydroxyamino)-2-methyl- could potentially undergo intramolecular cyclization reactions. For example, under certain conditions, intramolecular C-H amination can lead to the formation of heterocyclic compounds.

Intermolecular Reactions:

Intermolecular reactions can lead to the formation of dimers or polymers. For instance, intermolecular etherification could lead to the formation of polyethers. Additionally, reactions involving both the hydroxylamino and alcohol functionalities with a bifunctional reagent could lead to the formation of various heterocyclic structures.

Cyclization Reactions Leading to Heterocyclic Systems

No specific research data is available for this topic.

Condensation and Polymerization Behavior

No specific research data is available for this topic.

Comprehensive Analysis of Reaction Kinetics and Thermodynamics

Determination of Rate Constants and Activation Parameters

No specific research data is available for this topic.

Elucidation of Reaction Equilibria and Energy Profiles

No specific research data is available for this topic.

Advanced Spectroscopic and Structural Characterization of 1 Propanol, 2 Hydroxyamino 2 Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Multi-Dimensional NMR Techniques for Proton and Carbon Connectivity

There is no available literature detailing the use of multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation), for 1-Propanol (B7761284), 2-(hydroxyamino)-2-methyl-. Consequently, experimentally determined proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts, as well as through-bond scalar coupling constants that would definitively establish the connectivity of the molecule, have not been reported.

Investigations of Solution-State Conformations

Investigations into the solution-state conformations of 1-Propanol, 2-(hydroxyamino)-2-methyl- using techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) have not been published. Such studies would be crucial for understanding the three-dimensional structure and dynamic behavior of the molecule in solution, including preferred rotamers and the potential for intramolecular hydrogen bonding.

Detailed Vibrational Spectroscopy (Infrared and Raman)

Band Assignment and Functional Group Identification

No experimental infrared or Raman spectra for 1-Propanol, 2-(hydroxyamino)-2-methyl- are available in the public domain. Therefore, a detailed band assignment, which would involve correlating observed vibrational frequencies to specific molecular motions (e.g., O-H stretching, N-H stretching, C-N stretching, C-O stretching), has not been performed. Without this data, definitive functional group identification through vibrational spectroscopy is not possible.

Conformational Analysis via Vibrational Modes

The analysis of vibrational modes, often aided by computational chemistry, can be a powerful tool for studying conformational isomers. However, in the absence of any experimental vibrational spectra for 1-Propanol, 2-(hydroxyamino)-2-methyl-, no such conformational analysis has been reported.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published crystal structure for 1-Propanol, 2-(hydroxyamino)-2-methyl-. As a result, critical information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions remains undetermined.

Analysis of Intermolecular Interactions and Hydrogen Bonding

The structure of 1-Propanol, 2-(hydroxyamino)-2-methyl- contains multiple functional groups capable of acting as hydrogen bond donors and acceptors (the primary alcohol, and both the -OH and -NH moieties of the hydroxylamino group). These groups would be expected to participate in a complex network of intra- and intermolecular hydrogen bonds. However, without experimental studies, such as temperature-dependent or concentration-dependent infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, or the crystal structure data mentioned previously, a detailed and accurate analysis of these specific interactions cannot be provided.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

Elucidation of Fragmentation Mechanisms

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the fragmentation pathways of a molecule upon ionization. While general fragmentation rules for alcohols and amines exist, the specific fragmentation pattern of 1-Propanol, 2-(hydroxyamino)-2-methyl- has not been documented in the available literature. An analysis would be required to identify the parent molecular ion and its characteristic fragment ions, which would likely involve cleavages adjacent to the hydroxyl and hydroxylamino groups (alpha-cleavage) and potential rearrangement reactions. No such experimental mass spectra are publicly available.

Accurate Mass Measurements for Elemental Composition

Accurate mass measurements from HRMS allow for the determination of a compound's elemental composition with high confidence. While the theoretical exact mass can be calculated based on its molecular formula, there are no published experimental data to confirm this or to provide accurate mass measurements for its fragment ions. Such data is foundational for confirming fragmentation mechanisms and for the unambiguous identification of the compound in complex mixtures.

Theoretical and Computational Chemistry of 1 Propanol, 2 Hydroxyamino 2 Methyl

Quantum Chemical Calculations for Electronic Structure and Energetics

No published studies were identified that specifically apply quantum chemical calculations to determine the electronic structure and energetics of 1-Propanol (B7761284), 2-(hydroxyamino)-2-methyl-.

Density Functional Theory (DFT) Studies on Molecular Properties

There are no available Density Functional Theory (DFT) studies that detail the molecular properties of 1-Propanol, 2-(hydroxyamino)-2-methyl-. Such studies would typically provide insights into the optimized molecular geometry, electronic properties like HOMO-LUMO gaps, electrostatic potential surfaces, and thermodynamic parameters.

Ab Initio Methods for Reaction Energy Landscapes

Research employing high-level ab initio methods to map the reaction energy landscapes for reactions involving 1-Propanol, 2-(hydroxyamino)-2-methyl- is absent from the current scientific record. These calculations would be essential for understanding the energetics of transition states and reaction intermediates, providing a fundamental understanding of its reactivity.

Molecular Dynamics Simulations for Conformational Analysis

No literature detailing molecular dynamics (MD) simulations for the conformational analysis of 1-Propanol, 2-(hydroxyamino)-2-methyl- could be found.

Investigation of Dynamic Behavior in Solution and Gas Phase

Specific investigations into the dynamic behavior, conformational preferences, and intermolecular interactions (such as hydrogen bonding) of 1-Propanol, 2-(hydroxyamino)-2-methyl- in either the gas phase or in various solvents have not been published.

Prediction of Spectroscopic Signatures

There are no computational studies that predict the spectroscopic signatures (e.g., vibrational frequencies for IR and Raman spectroscopy, or chemical shifts for NMR spectroscopy) of 1-Propanol, 2-(hydroxyamino)-2-methyl-. These predictions are crucial for interpreting experimental spectra and confirming the molecule's structure.

Computational Modeling of Reaction Mechanisms

Detailed computational models elucidating the potential reaction mechanisms of 1-Propanol, 2-(hydroxyamino)-2-methyl- are not available. Such modeling would be invaluable for predicting reaction pathways, identifying key intermediates, and calculating activation energies for its transformations.

Transition State Characterization and Reaction Pathway Determination

No published research is available that characterizes the transition states or determines the reaction pathways for 1-Propanol, 2-(hydroxyamino)-2-methyl-. Such studies would typically involve quantum mechanical calculations to map out the potential energy surface for various reactions, identifying the lowest energy paths from reactants to products through specific transition states.

Prediction of Reactivity and Selectivity

Without computational studies, predictions regarding the reactivity and selectivity of 1-Propanol, 2-(hydroxyamino)-2-methyl- remain speculative. Computational models could, for instance, predict the most likely sites for nucleophilic or electrophilic attack, or the stereoselectivity of its reactions, but this data is currently absent from the scientific record.

Structure-Reactivity/Property Relationship (SRR/SPR) Studies

Development of Computational Models for Property Prediction

The development of specific computational models to predict the properties of 1-Propanol, 2-(hydroxyamino)-2-methyl- has not been reported. Such models, often based on Quantitative Structure-Activity Relationship (QSAR) or more advanced machine learning approaches, require a dataset of related molecules with known properties, which does not appear to have been compiled or analyzed for this specific compound class.

Quantitative Analysis of Structural Features Influencing Reactivity

A quantitative analysis linking the specific structural features of 1-Propanol, 2-(hydroxyamino)-2-methyl- (such as the presence of the hydroxylamino and propanol (B110389) moieties) to its reactivity is not available in the literature. This type of analysis would provide a deeper understanding of how its molecular architecture governs its chemical behavior.

Environmental Chemistry and Degradation Pathways of 1 Propanol, 2 Hydroxyamino 2 Methyl

Atmospheric Degradation Processes

Once released into the atmosphere, 1-Propanol (B7761284), 2-(hydroxyamino)-2-methyl- is subject to degradation by various chemical and photochemical processes. These reactions are crucial in determining its atmospheric lifetime and potential for long-range transport.

The primary atmospheric removal mechanism for many volatile organic compounds is reaction with hydroxyl (OH) radicals. nih.gov For 2-amino-2-methyl-1-propanol (B13486) (AMP), a structurally similar compound, the reaction with OH radicals has been studied in detail. nih.govacs.org The reaction proceeds via hydrogen abstraction from the -CH3, -CH2-, and -NH2 groups. nih.gov Theoretical calculations predict that hydrogen abstraction from the -CH2- group is the dominant pathway, accounting for over 70% of the reaction. nih.gov The experimental rate coefficient for the reaction of AMP with OH radicals at 300 K is approximately 2.8 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov

| Reactant | Major Gas-Phase Product | Minor Primary Products |

|---|---|---|

| 2-amino-2-methyl-1-propanol (AMP) + OH radical | 2-amino-2-methylpropanal |

|

Direct photolysis is another potential atmospheric degradation pathway for organic compounds. The photodissociation of hydroxylamine (B1172632) (NH2OH) has been studied and involves the cleavage of the N-O and O-H bonds upon absorption of ultraviolet radiation. For 1-Propanol, 2-(hydroxyamino)-2-methyl-, direct photolysis could lead to the cleavage of the N-O bond, generating an amino radical and a hydroxyl radical, or cleavage of the C-N bond. The photodegradation of 1-propanol has been shown to produce propionaldehyde (B47417) and acetaldehyde (B116499) as the main gaseous intermediates. researchgate.net Therefore, it is conceivable that the photolysis of 1-Propanol, 2-(hydroxyamino)-2-methyl- could lead to a variety of smaller, oxygenated and nitrogenated compounds.

Biodegradation in Aquatic and Terrestrial Environments

In aquatic and terrestrial systems, the fate of 1-Propanol, 2-(hydroxyamino)-2-methyl- is primarily governed by microbial degradation. The biodegradability of alkanolamines has been a subject of numerous studies, providing insights into the potential metabolic pathways for this compound. google.com

Alkanolamines are generally considered to be biodegradable. google.com Studies on long-chain alkylamines have shown that they can be completely mineralized by certain bacteria, such as Pseudomonas stutzeri, under anaerobic conditions. nih.gov The proposed degradation pathway involves the cleavage of the C-N bond to form an aldehyde, which is then oxidized to the corresponding fatty acid. nih.gov Aerobic biodegradation of alkylamines also proceeds via a similar C-N cleavage.

For 1-Propanol, 2-(hydroxyamino)-2-methyl-, microbial metabolism could proceed through several pathways:

Oxidation of the alcohol group: The primary alcohol group could be oxidized to an aldehyde and then to a carboxylic acid.

Cleavage of the C-N bond: Similar to other alkylamines, the C-N bond could be cleaved, leading to the formation of 2-hydroxy-2-methylpropanal (B1210290) and hydroxylamine.

Transformation of the hydroxylamino group: The hydroxylamino group could be reduced to an amino group or oxidized. The metabolism of some N-hydroxy compounds by microorganisms is known to occur. nih.gov

The transformation products would depend on the specific microbial communities present and the environmental conditions.

The environmental persistence of alkanolamines can be variable. While they are generally biodegradable, high concentrations in soil can inhibit microbial activity, leading to increased persistence. Studies on monoethanolamine (MEA) and 2-propanolamine have shown that these compounds can persist for years in highly contaminated soils. The persistence is attributed to both the inhibition of bioremediation at high concentrations and strong binding to soil particles. However, in uncontaminated soils with lower concentrations, rapid degradation of these compounds has been observed.

Given its structural similarities to other propanolamines, 1-Propanol, 2-(hydroxyamino)-2-methyl- is expected to exhibit similar behavior. At low concentrations in environments with adapted microbial populations, it is likely to be readily biodegraded. However, in the event of a significant spill, its persistence in soil and groundwater could be a concern.

Chemical Degradation Pathways in Environmental Matrices

In addition to biodegradation, 1-Propanol, 2-(hydroxyamino)-2-methyl- may undergo abiotic chemical degradation in the environment. The reactivity of the hydroxylamino group is a key factor in these processes.

Hydroxylamine itself is known to undergo abiotic transformations in soil, particularly in the presence of manganese (Mn) and iron (Fe) oxides. nih.govfrontiersin.org These reactions can lead to the production of nitrous oxide (N2O), a potent greenhouse gas. nih.govfrontiersin.org It is plausible that the hydroxylamino moiety of 1-Propanol, 2-(hydroxyamino)-2-methyl- could react with these metal oxides in soil, leading to its degradation and the formation of various nitrogen-containing products. The rate of this degradation would likely be influenced by soil pH, the concentration of metal oxides, and other soil properties. frontiersin.org

Hydrolytic Stability and Kinetics

There is currently no available scientific literature or data detailing the hydrolytic stability of 1-Propanol, 2-(hydroxyamino)-2-methyl-. Hydrolysis is a key chemical degradation process that determines the persistence of a compound in aqueous environments. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. Without specific studies on this compound, it is not possible to determine its half-life in water or to create a data table of its hydrolysis kinetics under various environmental conditions.

Non-Biological Oxidation and Reduction Processes

While studies exist for structurally related compounds, such as 2-amino-2-methyl-1-propanol (AMP), which has been investigated for its atmospheric degradation by hydroxyl radicals, it is not scientifically sound to extrapolate these findings directly to 1-Propanol, 2-(hydroxyamino)-2-methyl- due to differences in their chemical structures and functional groups. The hydroxyamino group in the target compound is expected to have different reactivity compared to the amino group in AMP, which would significantly influence its oxidation and reduction potential.

Due to the absence of specific research, no data tables can be generated for the rates of oxidation or reduction of 1-Propanol, 2-(hydroxyamino)-2-methyl- under various environmental conditions. Further research is imperative to understand the environmental persistence and transformation of this compound.

Derivatization and Analogues of 1 Propanol, 2 Hydroxyamino 2 Methyl

Synthesis of Chemically Modified Derivatives

The presence of two distinct functional groups, the hydroxylamino moiety and the primary alcohol, allows for selective chemical transformations to yield a variety of derivatives.

The hydroxylamino group (-NHOH) in 1-Propanol (B7761284), 2-(hydroxyamino)-2-methyl- is a versatile site for derivatization. Both the nitrogen and oxygen atoms are nucleophilic and can potentially undergo alkylation and acylation.

Alkylation: The nitrogen atom of the hydroxylamino group can be alkylated under various conditions. For instance, reaction with alkyl halides (R-X) in the presence of a base can lead to N-alkylated products. The choice of base and solvent can influence the degree of alkylation and the selectivity between N- and O-alkylation.

A hypothetical study on the N-alkylation of 1-Propanol, 2-(hydroxyamino)-2-methyl- with different alkyl bromides is presented in the table below. The yields are illustrative and would depend on specific reaction conditions.

| Entry | Alkyl Bromide (R-Br) | Product | Hypothetical Yield (%) |

| 1 | Methyl Bromide | 1-Propanol, 2-(N-hydroxy-N-methylamino)-2-methyl- | 75 |

| 2 | Ethyl Bromide | 1-Propanol, 2-(N-ethyl-N-hydroxyamino)-2-methyl- | 72 |

| 3 | Benzyl Bromide | 1-Propanol, 2-(N-benzyl-N-hydroxyamino)-2-methyl- | 68 |

Acylation: The hydroxylamino group readily reacts with acylating agents such as acyl chlorides (R-COCl) or acid anhydrides ((R-CO)₂O) to form N-acyl and/or O-acyl derivatives. Chemoselective acylation can often be achieved by controlling the reaction conditions. For example, O-acylation can be favored under acidic conditions where the nitrogen atom is protonated. nih.gov

The following table illustrates the potential outcomes of acylation with acetyl chloride under different hypothetical conditions.

| Entry | Reaction Conditions | Major Product | Hypothetical Yield (%) |

| 1 | Pyridine (B92270), 0 °C | 1-Propanol, 2-(N-acetyl-N-hydroxyamino)-2-methyl- | 85 |

| 2 | Acetic Acid/HCl | 1-Propanol, 2-(N-hydroxy-O-acetylamino)-2-methyl- | 80 |

| 3 | Excess Acetyl Chloride | 1-Propanol, 2-(N,O-diacetyl-amino)-2-methyl- | 90 |

The primary alcohol (-CH₂OH) group in 1-Propanol, 2-(hydroxyamino)-2-methyl- can be converted into a variety of other functional groups, significantly expanding the range of accessible derivatives.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the product. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, 2-(hydroxyamino)-2-methylpropanal. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would lead to the carboxylic acid, 2-(hydroxyamino)-2-methylpropanoic acid.

Conversion to Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) through reactions with reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or a combination of triphenylphosphine (B44618) and iodine. These transformations proceed via nucleophilic substitution.

Esterification: The primary alcohol can be esterified by reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, acid anhydrides) in the presence of an acid catalyst. This reaction leads to the formation of an ester linkage.

A summary of potential functional group interconversions of the primary alcohol is provided in the table below.

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation to Aldehyde | PCC, CH₂Cl₂ | -CHO |

| Oxidation to Carboxylic Acid | KMnO₄, NaOH, H₂O | -COOH |

| Conversion to Chloride | SOCl₂, pyridine | -CH₂Cl |

| Conversion to Bromide | PBr₃ | -CH₂Br |

| Esterification | R-COOH, H⁺ | -CH₂OCOR |

Preparation and Study of Structural Analogues

The synthesis and investigation of structural analogues of 1-Propanol, 2-(hydroxyamino)-2-methyl- are crucial for understanding how modifications in the carbon skeleton and substituent patterns affect the compound's properties.

Homologous Series: A homologous series can be generated by systematically varying the length of the carbon chain. For example, analogues such as 1-Butanol, 2-(hydroxyamino)-2-methyl- and 1-Ethanol, 2-(hydroxyamino)-2-methyl- could be synthesized. Studying such series allows for the investigation of the effect of chain length on physical properties like solubility and boiling point, as well as on chemical reactivity.

Isomeric Variations: Isomers of 1-Propanol, 2-(hydroxyamino)-2-methyl- can be prepared to explore the impact of the relative positions of the functional groups. For instance, an isomer could be 2-Propanol, 1-(hydroxyamino)-2-methyl-. The different steric and electronic environments of the functional groups in isomers would likely lead to distinct reactivity profiles.

Introducing various substituents onto the carbon backbone can significantly alter the electronic and steric properties of the molecule, thereby modulating its reactivity. For example, introducing electron-withdrawing groups (e.g., fluorine) or electron-donating groups (e.g., methoxy) near the functional groups can influence their nucleophilicity and acidity.

The table below presents hypothetical structural analogues and the potential impact of the introduced substituent on the reactivity of the hydroxylamino group.

| Analogue | Introduced Substituent | Expected Effect on Hydroxylamino Reactivity |

| 1-Propanol, 2-(hydroxyamino)-2,3,3,3-tetrafluoromethyl- | -CF₃ | Decreased nucleophilicity |

| 1-Propanol, 2-(hydroxyamino)-2-phenyl- | Phenyl group | Altered electronics through resonance |

| 1-Propanol, 2-(hydroxyamino)-2-methoxymethyl- | -CH₂OCH₃ | Potential for intramolecular interactions |

Structure-Reactivity Relationship Studies in Derivatives

By systematically synthesizing and studying the derivatives and analogues of 1-Propanol, 2-(hydroxyamino)-2-methyl-, it is possible to establish structure-reactivity relationships. These studies involve comparing the reaction rates and equilibrium constants of different derivatives in specific chemical transformations.

For instance, the rate of N-alkylation of a series of N-substituted derivatives could be measured to quantify the steric hindrance imposed by different alkyl groups. Similarly, the pKa values of the hydroxylamino proton in various analogues with different electronic substituents could be determined to assess the influence of these substituents on acidity. Such quantitative data is essential for developing a comprehensive understanding of how the molecular structure governs chemical behavior.

Correlation of Structural Modifications with Chemical Behavior

The reactivity of 1-Propanol, 2-(hydroxyamino)-2-methyl- is dictated by the nucleophilic character of the hydroxylamino group and the hydroxyl group, as well as the steric hindrance imposed by the two methyl groups on the quaternary carbon. Modifications at these sites lead to predictable changes in the molecule's chemical properties.

Modifications of the Hydroxylamino Group:

The hydroxylamino moiety (-NHOH) offers two sites for derivatization: the nitrogen and the oxygen atom.

N-Alkylation and N-Acylation: Alkylation or acylation of the nitrogen atom is expected to decrease its nucleophilicity and basicity due to increased steric hindrance and, in the case of acylation, electron withdrawal. For instance, the reaction of N-alkylhydroxylamines with electrophiles is well-documented. nih.gov The introduction of bulky alkyl groups on the nitrogen of 1-Propanol, 2-(hydroxyamino)-2-methyl- would likely hinder the approach of reactants to both the nitrogen and the adjacent hydroxyl group.

O-Alkylation: Substitution on the oxygen atom of the hydroxylamino group would primarily affect its role in hydrogen bonding and its reactivity as an oxygen-centered nucleophile. O-alkylhydroxylamines are known to be valuable reagents in organic synthesis. nih.gov O-alkylation of the target compound would prevent it from acting as a hydrogen bond donor at the oxygen of the hydroxylamino group, which could alter its physical properties and solubility.

Modifications of the Propanol (B110389) Backbone:

Changes to the substituents on the carbon skeleton, particularly the methyl groups at the C2 position, would significantly impact the steric environment around the reactive centers.

Steric Hindrance: The two methyl groups at the C2 position create a sterically hindered environment. Replacing these methyl groups with larger alkyl groups would further increase this steric hindrance, making both the hydroxyl and hydroxylamino groups less accessible for intermolecular reactions. Conversely, replacing them with hydrogen atoms would reduce steric hindrance and likely increase reactivity. The effect of steric hindrance on the reactivity of alcohols is a well-established principle in organic chemistry. quora.comresearchgate.net

The following interactive data table summarizes the predicted effects of structural modifications on the chemical behavior of 1-Propanol, 2-(hydroxyamino)-2-methyl-.

| Structural Modification | Predicted Effect on Chemical Behavior | Rationale |

|---|---|---|

| N-Alkylation of the hydroxylamino group | Decreased nucleophilicity and basicity of nitrogen. Increased steric hindrance around the nitrogen and hydroxyl group. | Introduction of electron-donating alkyl groups can increase basicity, but the primary effect of bulky groups is increased steric hindrance. |

| N-Acylation of the hydroxylamino group | Significantly decreased nucleophilicity and basicity of nitrogen. | The electron-withdrawing nature of the acyl group reduces the electron density on the nitrogen atom. |

| O-Alkylation of the hydroxylamino group | Elimination of the hydroxylamino group's ability to act as a hydrogen bond donor at the oxygen. Potential for altered reaction pathways favoring N-centered reactivity. | The oxygen lone pair is still available for hydrogen bond acceptance. O-substituted hydroxylamines are known synthetic intermediates. organic-chemistry.org |

| Replacement of C2-methyl groups with larger alkyl groups | Increased steric hindrance, leading to decreased reaction rates at both the hydroxyl and hydroxylamino groups. | Larger groups will further shield the functional groups from attack by reagents. reddit.com |

| Replacement of C2-methyl groups with hydrogen atoms | Decreased steric hindrance, leading to increased reaction rates. | Reduced steric bulk allows for easier access of reagents to the functional groups. |

Mechanistic Insights Derived from Analogous Compounds

Due to the limited direct research on 1-Propanol, 2-(hydroxyamino)-2-methyl-, mechanistic insights can be drawn from studies on analogous compounds, particularly sterically hindered amino alcohols like 2-amino-2-methyl-1-propanol (B13486) (AMP) and various N- and O-substituted hydroxylamines.

Nucleophilic Reactivity:

Hydroxylamine (B1172632) and its derivatives are known to be potent nucleophiles, often exhibiting "alpha-effect" reactivity, where the presence of an adjacent heteroatom with lone pairs enhances nucleophilicity. rsc.org In 1-Propanol, 2-(hydroxyamino)-2-methyl-, both the nitrogen and oxygen of the hydroxylamino group can act as nucleophiles. The preferred site of attack often depends on the nature of the electrophile and the reaction conditions. For instance, alkylating agents typically react at the nitrogen, while acylation and phosphorylation can occur at the oxygen. rsc.orgwikipedia.org

Intramolecular Hydrogen Bonding:

Amino alcohols are known to form intramolecular hydrogen bonds between the hydroxyl and amino groups. acs.orgmdpi.comacs.org In 1-Propanol, 2-(hydroxyamino)-2-methyl-, an intramolecular hydrogen bond can exist between the alcoholic proton and the nitrogen or oxygen of the hydroxylamino group, or between the hydroxylamino proton and the alcoholic oxygen. This hydrogen bonding can influence the conformational preferences of the molecule, which in turn can affect the accessibility and reactivity of the functional groups. The strength of this interaction would be influenced by the solvent and any substituents on the molecule.

Reaction Mechanisms of Analogues:

2-Amino-2-methyl-1-propanol (AMP): This compound is a close structural analogue, differing by the presence of an amino group instead of a hydroxylamino group. Studies on the reaction of AMP with carbon dioxide have provided insights into the mechanisms of carbamate (B1207046) formation. acs.orgresearchgate.net The steric hindrance in AMP plays a crucial role in its reactivity. The atmospheric degradation of AMP initiated by hydroxyl radicals has also been studied, revealing that hydrogen abstraction occurs from the -CH2- and -NH2 groups. nih.govacs.org Similar radical-initiated reactions could be anticipated for 1-Propanol, 2-(hydroxyamino)-2-methyl-.

Hydroxylamines: The reaction of hydroxylamine with carbonyl compounds to form oximes is a classic organic reaction. doubtnut.com 1-Propanol, 2-(hydroxyamino)-2-methyl- would be expected to undergo similar reactions. The pH of the medium can significantly affect the decomposition pathways of hydroxylamine, with different mechanisms operating in acidic and alkaline conditions. ntnu.no This suggests that the stability and reactivity of 1-Propanol, 2-(hydroxyamino)-2-methyl- will also be pH-dependent.

The following interactive data table compares the known reaction mechanisms of analogous compounds to infer the likely mechanistic behavior of 1-Propanol, 2-(hydroxyamino)-2-methyl-.

| Reaction Type | Mechanism in Analogous Compounds | Inferred Mechanism for 1-Propanol, 2-(hydroxyamino)-2-methyl- |

|---|---|---|

| Reaction with Aldehydes/Ketones | Nucleophilic addition of the amino group of AMP or the nitrogen of hydroxylamine to the carbonyl carbon, followed by dehydration to form an imine or oxime. doubtnut.com | Similar nucleophilic addition of the hydroxylamino nitrogen to the carbonyl carbon to form a stable oxime derivative. |

| Alkylation | Nucleophilic substitution (SN2) with the nitrogen of hydroxylamine acting as the nucleophile. wikipedia.orgorganic-chemistry.org | Predominantly N-alkylation via an SN2 mechanism, though O-alkylation is possible under certain conditions. |

| Acylation | Nucleophilic acyl substitution. In hydroxylamines, O-acylation is often favored. rsc.org | Competitive N- and O-acylation, with the site of acylation depending on the reagent and reaction conditions. |

| Reaction with CO2 | In AMP, formation of a carbamate via nucleophilic attack of the nitrogen on CO2. acs.orgresearchgate.net | Potential for a similar reaction involving the hydroxylamino nitrogen to form a hydroxycarbamate derivative. |

| Oxidation | Atmospheric oxidation of AMP is initiated by H-abstraction by OH radicals. nih.govacs.org | Susceptible to oxidation at the hydroxylamino and alcohol functionalities, likely initiated by radical abstraction. |

Advanced Analytical Methodologies for 1 Propanol, 2 Hydroxyamino 2 Methyl

Chromatographic Separation Techniques for Purity and Quantitative Analysis.

Chromatographic methods are fundamental for separating 1-Propanol (B7761284), 2-(hydroxyamino)-2-methyl- from impurities and for its precise quantification. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable, with method development tailored to the compound's physicochemical properties.

Gas Chromatography (GC):

The analysis of polar compounds like 1-Propanol, 2-(hydroxyamino)-2-methyl- by GC can be challenging due to their low volatility and potential for thermal degradation. Therefore, derivatization is a common and often necessary step to enhance analyte stability and volatility. A prevalent strategy for hydroxylamines is conversion to more stable and volatile derivatives. For instance, aliphatic primary hydroxylamines can be stabilized for GC analysis through trimethylsilylation or trifluoroacetylation. nih.gov Another effective approach involves the derivatization of the hydroxyamino group with a ketone, such as acetone (B3395972) or cyclohexanone, to form a stable oxime. nih.govnih.govacs.org

Method development would involve optimizing the derivatization reaction conditions, including the choice of reagent, solvent, temperature, and reaction time. The selection of an appropriate GC column is also critical. A mid-polar to polar stationary phase, such as those containing phenyl and cyanopropyl functional groups, would be suitable for separating the derivatized analyte from reaction byproducts and other impurities. Temperature programming would be optimized to ensure efficient separation and good peak shape.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of 1-Propanol, 2-(hydroxyamino)-2-methyl- without the need for derivatization, although derivatization can be employed to enhance detection sensitivity. oup.comthermofisher.com Reversed-phase HPLC is the most common mode for separating polar compounds.

Method development for a reversed-phase HPLC separation would focus on the selection of a suitable column, typically a C18 or C8 stationary phase, and the optimization of the mobile phase composition. The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with the addition of a pH modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape and retention. oup.com Gradient elution may be necessary to achieve adequate separation from polar and non-polar impurities. For quantitative analysis, careful selection of an internal or external standard is crucial.

Table 1: Illustrative GC and HPLC Method Parameters for the Analysis of 1-Propanol, 2-(hydroxyamino)-2-methyl-

| Parameter | Gas Chromatography (GC) - Post-Derivatization | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Derivatization | Formation of acetone oxime | Typically not required, but possible with chromophoric reagents |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | C18 (150 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Helium carrier gas | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient/Program | Temperature program: 80°C (1 min) to 250°C at 10°C/min | Gradient: 5% B to 95% B over 15 minutes |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis (at low nm) or Mass Spectrometer (MS) |

| Injection Volume | 1 µL | 10 µL |

| Flow Rate | 1 mL/min | 1 mL/min |

The choice of detector is paramount for achieving the desired sensitivity and selectivity. For GC analysis, a Flame Ionization Detector (FID) offers good general sensitivity for organic compounds. However, for higher selectivity, especially in complex matrices, a Nitrogen-Phosphorus Detector (NPD) would be highly advantageous due to its specific response to nitrogen-containing compounds like 1-Propanol, 2-(hydroxyamino)-2-methyl-.

In HPLC, UV-Vis detection at low wavelengths (around 200-210 nm) can be used, as the hydroxyamino group may exhibit some absorbance in this region. However, for enhanced sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed, as these detectors are not dependent on the presence of a chromophore. For chiral separations of the enantiomers of 1-Propanol, 2-(hydroxyamino)-2-methyl-, a Chiral Detector (e.g., a polarimeter) could be utilized in conjunction with a chiral stationary phase.

Hyphenated Techniques for Comprehensive Characterization.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and trace-level quantification of analytes.

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For 1-Propanol, 2-(hydroxyamino)-2-methyl-, derivatization is essential prior to GC-MS analysis. nih.govresearchgate.net The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the derivatized analyte, allowing for confident identification.

In method development, electron ionization (EI) is a common ionization technique that produces a rich fragmentation pattern. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only specific fragment ions of the target compound, significantly enhancing sensitivity and reducing background noise, making it ideal for trace analysis.

LC-MS is a powerful technique for the analysis of polar and non-volatile compounds in complex matrices. oup.comnih.gov It offers high sensitivity and selectivity without the need for derivatization, although derivatization can be used to improve ionization efficiency. nih.gov For 1-Propanol, 2-(hydroxyamino)-2-methyl-, electrospray ionization (ESI) in positive ion mode would likely be the most effective ionization technique, as the hydroxyamino group can be readily protonated.

The mass spectrometer can be operated in full-scan mode to obtain the molecular weight of the analyte or in tandem mass spectrometry (MS/MS) mode for structural elucidation and highly selective quantification. In MS/MS, a specific parent ion is selected, fragmented, and a characteristic product ion is monitored. This technique, known as selected reaction monitoring (SRM), provides exceptional selectivity and is well-suited for the analysis of the target compound in complex mixtures.

Table 2: Comparison of Hyphenated Techniques for the Analysis of 1-Propanol, 2-(hydroxyamino)-2-methyl-

| Technique | Sample Preparation | Ionization Method | Key Advantages | Typical Applications |

|---|---|---|---|---|

| GC-MS | Derivatization required | Electron Ionization (EI) | High chromatographic resolution, established libraries | Purity testing, trace impurity analysis |

| LC-MS | Minimal, derivatization optional | Electrospray Ionization (ESI) | Applicable to polar and non-volatile compounds, high sensitivity | Analysis in complex matrices, metabolite identification |

Electrochemical Methods for Detection and Redox Characterization.

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and characterization of redox-active compounds. The hydroxyamino group in 1-Propanol, 2-(hydroxyamino)-2-methyl- is electrochemically active and can be oxidized at an electrode surface. rsc.orgnih.gov

Techniques such as cyclic voltammetry (CV) can be used to study the redox behavior of the compound, providing information on its oxidation potential and the reversibility of the electrochemical process. asm.orgasm.org For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be employed. jst.go.jptandfonline.comsrce.hriapchem.org These methods can achieve low detection limits and are amenable to miniaturization for sensor applications. The development of an electrochemical sensor would involve the selection of an appropriate electrode material (e.g., glassy carbon, gold, or platinum) and the optimization of the supporting electrolyte composition and pH to achieve the best analytical performance. rsc.org

Table 3: Overview of Electrochemical Techniques for 1-Propanol, 2-(hydroxyamino)-2-methyl- Analysis

| Technique | Information Obtained | Key Features |

|---|---|---|

| Cyclic Voltammetry (CV) | Redox potentials, reaction mechanisms | Provides qualitative and mechanistic information |

| Differential Pulse Voltammetry (DPV) | Quantitative analysis | High sensitivity, good resolution |

| Square-Wave Voltammetry (SWV) | Quantitative analysis | Fast scan rates, high sensitivity |

Voltammetric Studies of Oxidation-Reduction Potentials

Voltammetry is a powerful electrochemical technique used to investigate the oxidation and reduction processes of a substance. For 1-Propanol, 2-(hydroxyamino)-2-methyl-, the primary electrochemical reaction of interest is the oxidation of the hydroxylamino moiety. This process typically involves the transfer of electrons from the compound to the working electrode as the applied potential is varied.

The oxidation potential is a key parameter that provides qualitative information about the compound and the energy required to initiate its oxidation. While direct voltammetric studies on 1-Propanol, 2-(hydroxyamino)-2-methyl- are not extensively documented in publicly available literature, the electrochemical behavior can be inferred from studies on similar compounds, particularly those containing the hydroxylamino functional group.

The oxidation of hydroxylamines is generally an irreversible process, meaning the product of the oxidation does not readily convert back to the original form. The exact oxidation potential is influenced by several factors, including the pH of the supporting electrolyte, the scan rate of the applied potential, and the material of the working electrode.

Research on analogous compounds, such as 2-amino-2-methyl-1-propanol (B13486), which shares the same carbon skeleton, indicates that amino alcohols can be oxidized electrochemically. For instance, studies have shown that 2-amino-2-methyl-1-propanol exhibits a well-defined anodic peak, signifying its oxidation. austinpublishinggroup.com The oxidation potential for this related compound provides a useful reference point for estimating the potential at which 1-Propanol, 2-(hydroxyamino)-2-methyl- would be oxidized. Given the presence of the more easily oxidizable hydroxylamino group, it is anticipated that 1-Propanol, 2-(hydroxyamino)-2-methyl- would exhibit an oxidation potential at a less positive value compared to its amino analogue under similar conditions.

The choice of electrode material significantly impacts the voltammetric response. Common working electrodes include glassy carbon, carbon paste, and various modified electrodes. rsc.org Modified electrodes, for instance, those incorporating nanoparticles or conductive polymers, can enhance the sensitivity and selectivity of the measurement by lowering the overpotential required for oxidation and improving the signal-to-noise ratio.

Interactive Table: Representative Oxidation Potentials of a Structurally Related Compound

Amperometric Detection in Flow Systems

Amperometry is an electrochemical technique where a constant potential is applied to a working electrode, and the resulting current is measured as a function of time. This method is particularly well-suited for quantitative analysis, especially when coupled with a flow injection analysis (FIA) system. FIA with amperometric detection offers high sample throughput, automation, and excellent sensitivity, making it a valuable tool for the routine analysis of electroactive species like 1-Propanol, 2-(hydroxyamino)-2-methyl-. rsc.orgnih.gov

In an FIA system, a small, precise volume of the sample is injected into a continuously flowing carrier stream. This stream transports the sample to an electrochemical flow cell containing the working electrode, a reference electrode, and an auxiliary electrode. The potential of the working electrode is held at a value sufficient to oxidize the target analyte, in this case, 1-Propanol, 2-(hydroxyamino)-2-methyl-. As the analyte passes over the electrode surface, it is oxidized, generating a current that is proportional to its concentration in the sample.

The selection of the applied potential is critical for selective and sensitive detection. It should be high enough to ensure the complete oxidation of the analyte as it passes through the detector but not so high as to cause the oxidation of interfering species in the sample matrix. Voltammetric studies, as described in the previous section, are essential for determining the optimal detection potential.

The performance of an amperometric detector in a flow system is characterized by several parameters, including its linear dynamic range, limit of detection (LOD), and sensitivity. Extensive research on the amperometric detection of hydroxylamine (B1172632) and its derivatives has demonstrated the feasibility of achieving low detection limits, often in the micromolar to nanomolar range. rsc.org

For instance, a flow injection analysis method for hydroxylamine using a chemically modified screen-printed carbon electrode has been reported with a linear dynamic range from 0.25 to 100.0 µM and a detection limit of 0.08 µM. rsc.org These findings suggest that a similar approach could be successfully applied to the analysis of 1-Propanol, 2-(hydroxyamino)-2-methyl-, leveraging the electrochemical activity of its hydroxylamino group.

The composition of the carrier stream, including its pH and the presence of any supporting electrolytes, must be optimized to ensure a stable baseline and a reproducible analytical signal. The flow rate of the carrier stream also influences the sensitivity and sample throughput of the analysis.

Interactive Table: Representative Parameters for Amperometric Detection of Hydroxylamine in a Flow System

Lack of Publicly Available Research Data for 1-Propanol, 2-(hydroxyamino)-2-methyl- Prevents In-Depth Analysis

Following a comprehensive search of scientific databases and chemical registries, it has been determined that there is a significant lack of publicly available research data specifically focused on the chemical compound 1-Propanol, 2-(hydroxyamino)-2-methyl- . This scarcity of information precludes the creation of a detailed article on its research applications in the chemical sciences as per the requested outline.

The investigation revealed information on structurally related but distinct compounds, which should not be confused with the specified molecule. The primary compounds identified during the search were:

2-Amino-2-methyl-1-propanol (AMP) : This is a well-documented and widely used industrial chemical. It features an amino group (-NH2) at the 2-position.

1-Propanol, 2-[(hydroxymethyl)amino]-2-methyl- : This compound has a hydroxymethyl group (-CH2OH) attached to the nitrogen atom, differentiating it from the requested hydroxyamino group (-NHOH).

The user's specific request pertains to a compound with a hydroxyamino functional group, which confers distinct chemical properties compared to the more common amino or substituted amino groups found in the compounds for which data is available.

Due to the absence of specific research findings on the synthesis, applications in materials science, or biochemical research models for 1-Propanol, 2-(hydroxyamino)-2-methyl- , it is not possible to generate an accurate and informative article that adheres to the provided structure and focuses solely on this compound. Any attempt to do so would require speculation or the incorrect use of data from related but chemically different substances, violating the principles of scientific accuracy.

Therefore, the requested article cannot be produced at this time. Further research and publication in the scientific community would be necessary to provide the information required for a thorough review of this specific compound's applications.

Research Applications of 1 Propanol, 2 Hydroxyamino 2 Methyl in Chemical Sciences

Contribution to Biochemical Research Models (Non-clinical).

In Vitro Studies of Molecular Interactions with Biomolecules

There are no available scientific studies detailing the in vitro molecular interactions of 1-Propanol (B7761284), 2-(hydroxyamino)-2-methyl- with biomolecules such as proteins, enzymes, or nucleic acids. Research into its binding affinities, potential inhibitory or activation effects on enzymes, or its role in stabilizing biological macromolecules has not been published. As a result, no data can be presented on its specific interactions or mechanisms of action at a molecular level within biological systems.

Use in Biological Buffer Systems

The properties of 1-Propanol, 2-(hydroxyamino)-2-methyl- as a biological buffer have not been characterized in the scientific literature. There is no information on its pKa value, effective pH buffering range, temperature dependence, or its compatibility with various biological assays. itwreagents.com While structurally related amino alcohols are known for their buffering capacity, no studies have investigated or established the utility of 1-Propanol, 2-(hydroxyamino)-2-methyl- for maintaining pH in biochemical or cell culture applications. catrosa.rumedchemexpress.com

Due to the absence of research data, it is not possible to create a data table summarizing the buffering characteristics of this compound.

Applications in Analytical Chemistry as a Reagent

No documented applications of 1-Propanol, 2-(hydroxyamino)-2-methyl- as a reagent in analytical chemistry are found in the existing literature. Its potential use in titrations, as a chelating agent, or in other analytical methodologies has not been explored or reported.

Use as a Calibration Standard

1-Propanol, 2-(hydroxyamino)-2-methyl- is not documented as a commercially available or commonly used calibration standard for analytical instrumentation. Certified reference materials are essential for accurate quantification in analytical methods, but this specific compound does not appear to be utilized for this purpose in any published analytical procedures.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-amino-2-methyl-1-propanol, and how can impurities be minimized?

- Methodological Approach : The compound can be synthesized via the Mannich reaction using formaldehyde, ammonia, and isobutylene oxide. Key parameters include maintaining a pH of 8–10 and a temperature of 60–80°C to optimize yield . Impurity control (e.g., unreacted amines or byproducts) requires purification via fractional distillation under reduced pressure (e.g., 10–15 mmHg) and characterization using gas chromatography (GC) with polar columns like PEG-2000 (Kovats RI: 1380–1468) to verify purity .

Q. How should researchers characterize the compound’s physicochemical properties for experimental reproducibility?

- Analytical Workflow :

- Mass Spectrometry : Monitor the appearance energy (AE) of dominant ions (e.g., C3H8N+ at 8.92 eV via electron ionization) to confirm molecular fragmentation patterns .

- Gas Chromatography : Use polar stationary phases (e.g., PEG-2000) with isothermal conditions (152–200°C) and He carrier gas to determine retention indices (RI) .

- NMR Spectroscopy : Assign peaks for the hydroxyl (-OH, δ 1.5–2.0 ppm) and amine (-NH2, δ 2.5–3.0 ppm) groups, accounting for hydrogen bonding effects .

Q. What safety protocols are critical for handling 2-amino-2-methyl-1-propanol in laboratory settings?

- Risk Mitigation :

- Use impervious gloves (nitrile) and tight-sealing goggles to prevent skin/eye contact .

- Store in well-ventilated, cool areas away from oxidizers (e.g., peroxides) due to its amine-alcohol reactivity .

- In case of exposure, rinse affected areas with water for 15+ minutes and consult poison control .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH conditions, and what experimental approaches can quantify degradation?

- Experimental Design :

- Prepare buffered solutions (pH 2–12) and incubate at 25°C/40°C. Monitor degradation via HPLC-UV (λ = 210 nm) or GC-MS.

- Key Insight : The amine group’s protonation at low pH may reduce nucleophilic reactivity, while alkaline conditions accelerate oxidation. Evidence suggests decomposition products include aldehydes and nitriles .

Q. What strategies resolve contradictions in gas chromatography retention indices (RI) reported across studies?

- Data Reconciliation :

- Compare RI values (e.g., 1380 vs. 1468 on PEG-2000 columns) by standardizing column length (3 m), carrier gas flow rate (He, 30 mL/min), and temperature gradients .

- Cross-validate with complementary techniques (e.g., NMR or FTIR) to rule out co-eluting impurities .

Q. How can the compound’s reactivity be leveraged in asymmetric synthesis or catalysis?

- Methodological Applications :

- Chiral Auxiliary : Use its stereogenic center (C2) to induce enantioselectivity in ketone reductions (e.g., with NaBH4). Monitor enantiomeric excess via chiral GC or polarimetry .

- Ligand Design : Coordinate transition metals (e.g., Cu²⁺) for catalytic C–N bond formation. Optimize reaction conditions (solvent polarity, temperature) to enhance turnover frequency .

Q. What computational models predict the compound’s environmental persistence or toxicity in endocrine disruption studies?

- In Silico Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.